molecular formula C12H21NO2 B13324323 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one

2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one

Cat. No.: B13324323
M. Wt: 211.30 g/mol
InChI Key: YNLWKKZBUBNXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both piperidine and oxolane rings in its structure suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol or a similar precursor.

    Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Common techniques include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: As a building block for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one: Lacks the methyl group on the piperidine ring.

    2-(6-Methylpiperidin-2-yl)-1-(tetrahydrofuran-3-yl)ethan-1-one: Contains a tetrahydrofuran ring instead of an oxolane ring.

    2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)propan-1-one: Contains a propanone linker instead of an ethanone linker.

Uniqueness

The presence of both a methyl-substituted piperidine ring and an oxolane ring in 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one makes it unique compared to similar compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2-(6-methylpiperidin-2-yl)-1-(oxolan-3-yl)ethanone

InChI

InChI=1S/C12H21NO2/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h9-11,13H,2-8H2,1H3

InChI Key

YNLWKKZBUBNXQO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C2CCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.